molecular formula C7H7N3O2S B2417584 Pyrazolo[1,5-a]pyridine-3-sulfonamide CAS No. 2171866-36-5

Pyrazolo[1,5-a]pyridine-3-sulfonamide

Cat. No.: B2417584
CAS No.: 2171866-36-5
M. Wt: 197.21
InChI Key: YJOZYMLVYNWHQK-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyridine-3-sulfonamide is a chemical compound of significant interest in pharmaceutical and agrochemical research. Compounds featuring the pyrazolo[1,5-a]pyridine scaffold are recognized as important isosteres for indole, purine, and other azaindole cores, offering high metabolic stability for the development of novel bioactive molecules . The integration of a sulfonamide group enhances its potential as a versatile building block, particularly in the design of enzyme inhibitors . Sulfonamide derivatives are well-established in medicinal chemistry and are known to act as potent zinc-binding groups (ZBGs) in inhibitors targeting various enzymes, including carbonic anhydrases . Research into similar structures has demonstrated promising applications as antituberculosis agents, showing excellent in vitro potency against drug-sensitive and drug-resistant Mycobacterium tuberculosis strains . Furthermore, the pyrazolo[1,5-a]pyridine core is a privileged structure in drug discovery, found in marketed drugs like ibudilast, and is utilized in the design of inhibitors for a wide range of targets, including protein kinases . This makes this compound a high-value intermediate for researchers exploring new therapeutic agents in areas such as oncology, infectious diseases, and inflammation. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrazolo[1,5-a]pyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2S/c8-13(11,12)7-5-9-10-4-2-1-3-6(7)10/h1-5H,(H2,8,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJOZYMLVYNWHQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2171866-36-5
Record name pyrazolo[1,5-a]pyridine-3-sulfonamide
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Synthetic Methodologies for Pyrazolo 1,5 a Pyridine 3 Sulfonamide and Its Derivatives

Retrosynthetic Analysis of the Pyrazolo[1,5-a]pyridine-3-sulfonamide Core Structure

Retrosynthetic analysis provides a logical framework for designing the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. advancechemjournal.com For the this compound core, two primary disconnection strategies are considered.

The first and most direct disconnection is at the carbon-sulfur bond of the sulfonamide group (C3–S). This leads to a pyrazolo[1,5-a]pyridine (B1195680) intermediate functionalized at the C3 position with a suitable leaving group or a precursor that can be converted to a sulfonyl chloride. This intermediate can then react with a desired amine (R¹R²NH) to form the target sulfonamide. This approach allows for late-stage diversification of the sulfonamide moiety.

A more fundamental disconnection involves breaking the bonds forming the pyrazole ring. The most common approach for constructing the pyrazolo[1,5-a]pyridine system is through a [3+2] cycloaddition. organic-chemistry.org This retrosynthetic path disconnects the N1–N2 and C2–C3 bonds, leading to two key synthons: an N-aminopyridinium ylide and a two-carbon synthon bearing the sulfonamide precursor. This strategy builds the core heterocyclic structure with the desired C3-functionality already incorporated.

Classical and Contemporary Approaches to Pyrazolo[1,5-a]pyridine Ring System Construction

The construction of the fused pyrazolo[1,5-a]pyridine ring is the cornerstone for the synthesis of the target sulfonamides. Several classical and contemporary methods have been established.

A predominant method for synthesizing the pyrazolo[1,5-a]pyridine core is the 1,3-dipolar cycloaddition of N-aminopyridinium ylides with various dipolarophiles, such as electron-deficient alkenes and alkynes. organic-chemistry.orghw.ac.uk This reaction typically proceeds by generating the N-aminopyridinium ylide in situ from the corresponding N-aminopyridine precursor.

Another powerful strategy involves the cross-dehydrogenative coupling (CDC) reaction between N-amino-2-iminopyridines and 1,3-dicarbonyl compounds. nih.govacs.org This approach is promoted by acetic acid and molecular oxygen, offering a green and catalyst-free method for constructing the bicyclic system with high atom economy. nih.govacs.org

Introducing the sulfonamide group at the C3 position is a critical step that can be achieved through two main strategies: functionalization of a pre-formed pyrazolo[1,5-a]pyridine ring or by carrying a sulfonamide precursor through the ring formation reaction.

In the first approach, a pre-existing pyrazolo[1,5-a]pyridine can undergo electrophilic substitution. Direct chlorosulfonation at the C3 position, followed by amination, is a potential route. The reactivity and regioselectivity of the pyrazolo[1,5-a]pyridine ring are key to the success of this method. benthamdirect.com An alternative involves the synthesis of pyrazolo[1,5-a]pyridine-3-carboxylic acid, which can be converted into the corresponding sulfonamide. nih.govnih.gov This multi-step conversion provides a versatile entry point for various sulfonamide derivatives.

The second strategy involves using a starting material that already contains the necessary sulfur functionality. For instance, in the [3+2] cycloaddition approach, an α,β-unsaturated carbonyl compound bearing a sulfonyl group or its precursor can be used as the dipolarophile, directly installing the required functional group during the ring-forming step.

Combining the ring construction and functionalization strategies provides complete synthetic pathways to the target scaffold. A common route begins with the N-amination of a substituted pyridine, followed by a 1,3-dipolar cycloaddition with an ethyl propiolate derivative to yield a pyrazolo[1,5-a]pyridine-3-carboxylate intermediate. nih.gov This ester can be hydrolyzed to the corresponding carboxylic acid, which serves as a versatile precursor for conversion into the C3-sulfonamide. nih.gov

Alternatively, direct synthesis can be achieved. For example, the reaction of 1-amino-2-imino-dihydropyridine derivatives with β-ketoesters in the presence of acetic acid and oxygen can yield functionalized pyrazolo[1,5-a]pyridines directly. nih.gov By choosing a β-ketoester with an appropriate sulfur-containing moiety, this method could potentially lead to the desired sulfonamide scaffold in fewer steps.

Table 1: Selected Synthetic Routes to the Pyrazolo[1,5-a]pyridine Core

Route Key Reaction Starting Materials Intermediates/Products Reference
A 1,3-Dipolar Cycloaddition N-aminopyridinium ylide, electron-deficient alkene/alkyne Multifunctionalized pyrazolo[1,5-a]pyridines organic-chemistry.org
B Cross-Dehydrogenative Coupling N-amino-2-iminopyridine, 1,3-dicarbonyl compound Substituted pyrazolo[1,5-a]pyridines nih.govacs.org
C Cycloaddition/Condensation Pyridine N-imine, 6-alkyl-4-oxohex-5-ynoate, hydrazine 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones hw.ac.uk

Novel Synthetic Route Development for this compound Derivatives

Recent advancements in organic synthesis have focused on developing more efficient, sustainable, and diversity-oriented routes to complex molecules, including pyrazolo[1,5-a]pyridine derivatives.

One-pot multicomponent reactions (MCRs) are highly efficient processes where three or more reactants are combined in a single step to form a product that incorporates substantial portions of all reactants. nih.gov The acetic acid and oxygen-promoted synthesis of pyrazolo[1,5-a]pyridines from N-amino-2-iminopyridines and β-dicarbonyl compounds is an excellent example of a catalyst-free, one-pot process that assembles the core scaffold efficiently. nih.govacs.org The use of microwave assistance can significantly accelerate these reactions, leading to shorter reaction times and often higher yields, representing a green chemistry approach. researchgate.netmdpi.com Such MCR strategies are advantageous for rapidly generating libraries of diverse pyrazolo[1,5-a]pyridine derivatives for further functionalization into sulfonamides.

While the core pyrazolo[1,5-a]pyridine ring is often constructed via cyclization or cycloaddition, metal-catalyzed cross-coupling reactions are indispensable for the subsequent functionalization and diversification of the scaffold. nih.govacs.org Palladium-catalyzed reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, are powerful tools for introducing a wide range of substituents onto the heterocyclic core. researchgate.netacs.org

For the synthesis of C3-sulfonamides, a pyrazolo[1,5-a]pyridine bearing a halogen (e.g., bromine or iodine) at the C3-position can serve as a key intermediate. This halo-derivative can then participate in palladium-catalyzed C-S bond formation reactions to install the sulfonamide moiety. Furthermore, C-H activation protocols, which are increasingly being developed for heterocyclic systems, offer a more direct and atom-economical way to functionalize the C3-position without the need for pre-functionalized starting materials. encyclopedia.pub

Table 2: Modern Synthetic Approaches for Pyrazolo[1,5-a]pyridine Derivatives

Approach Description Key Features Potential Application Reference
One-Pot MCR Sequential cyclocondensation and electrophilic substitution under microwave irradiation. Short reaction times, high yields, operational simplicity, pot-economy. Rapid assembly of diverse pyrazolo[1,5-a]pyrimidine (B1248293) scaffolds (related system). researchgate.net
Cross-Dehydrogenative Coupling Acetic acid and O₂-promoted coupling of N-amino-2-iminopyridines and 1,3-dicarbonyls. Catalyst-free, high atom economy, green process. Direct construction of the pyrazolo[1,5-a]pyridine core. nih.govacs.org
Pd-Catalyzed Cross-Coupling Functionalization of halo-pyrazolo[1,5-a]pyridines with various coupling partners. High functional group tolerance, versatile for diversification. Late-stage functionalization at various positions, including C3. researchgate.net

Principles of Green Chemistry in this compound Synthesis

The application of green chemistry principles to the synthesis of pyrazolo[1,5-a]pyrimidine scaffolds and sulfonamides is aimed at reducing the environmental impact of chemical processes. These strategies focus on efficiency, the use of less hazardous materials, and waste reduction. rsc.orgnih.gov Key approaches include the development of one-pot, multi-component reactions, the use of alternative energy sources like microwaves, and solvent-free reaction conditions. nih.govresearchgate.net

One-pot syntheses, such as three-component reactions involving 3-amino-1H-pyrazoles, aldehydes, and activated methylene compounds, offer an efficient route to the core pyrazolo[1,5-a]pyrimidine structure. nih.gov This method streamlines the process by reducing the need for isolating intermediates, thereby saving time, resources, and minimizing waste. nih.gov

Microwave-assisted synthesis has also emerged as a valuable green technique. It often leads to significantly reduced reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods. nih.gov

Furthermore, solvent-free approaches, such as mechanosynthesis, are being explored for the formation of the sulfonamide group. rsc.org This technique involves the grinding of solid reactants, sometimes with a catalytic agent, to initiate a chemical reaction without the need for a solvent. This method directly addresses the environmental and safety concerns associated with volatile organic solvents. rsc.org

Table 1: Principles of Green Chemistry in Synthesis

Principle Application in Pyrazolo[1,5-a]pyrimidine/Sulfonamide Synthesis Key Benefits
One-Pot/Multi-component Reactions Three-component reaction of 3-amino-1H-pyrazoles with aldehydes and active methylene compounds to form the core ring structure. nih.gov Reduces intermediate isolation steps, saves solvents and energy, minimizes waste.
Alternative Energy Sources Use of microwave irradiation to accelerate cyclization and condensation reactions. nih.gov Faster reaction rates, higher yields, improved energy efficiency.
Solvent-Free Synthesis Mechanochemical, solvent-free approach for the synthesis of sulfonamides from disulfides. rsc.org Eliminates the use of hazardous solvents, reduces pollution, enhances safety. rsc.org
Atom Economy Designing syntheses, such as cyclization and condensation reactions, to maximize the incorporation of all materials used in the process into the final product. nih.gov Minimizes the generation of by-products and waste.

Purification and Isolation Techniques for this compound Derivatives

The purification and isolation of this compound and its derivatives are critical steps to ensure the high purity required for accurate structural analysis and further applications. The choice of technique depends on the physical properties of the compound, such as its polarity and crystallinity, and the nature of the impurities present.

Flash Chromatography: This is a commonly employed technique for the purification of pyrazolo[1,5-a]pyrimidine derivatives. nih.govnih.gov It is a rapid form of column chromatography that uses a stationary phase, typically silica gel, and a mobile phase, such as a mixture of n-hexane and ethyl acetate. nih.gov By applying pressure, the solvent is forced through the column, allowing for efficient separation of the desired compound from by-products and unreacted starting materials. nih.gov The progress of the separation is often monitored by Thin-Layer Chromatography (TLC). nih.gov

Recrystallization: For crystalline solid compounds, recrystallization is a powerful purification method. The crude product is dissolved in a suitable hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the solution becomes supersaturated, and the pure compound crystallizes out, leaving impurities behind in the solvent. The choice of solvent is crucial for the success of this technique.

Precipitation and Filtration: In some synthetic procedures, the target compound may precipitate directly from the reaction mixture upon completion or cooling. mdpi.com In such cases, isolation is achieved through simple filtration, where the solid product is collected and washed with a suitable solvent to remove residual impurities. mdpi.com

Table 2: Purification and Isolation Techniques

Technique Principle Application
Flash Chromatography Differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase under pressure. nih.gov Widely used for separating complex mixtures and isolating pure pyrazolo[1,5-a]pyrimidine derivatives. nih.govnih.gov
Recrystallization Difference in solubility of the compound and impurities in a specific solvent at different temperatures. Used for purifying solid, crystalline final products.
Precipitation & Filtration The desired product spontaneously separates as a solid from the reaction solution. mdpi.com A simple and direct method for isolating insoluble products from the reaction medium. mdpi.com
Thin-Layer Chromatography (TLC) Differential migration of compounds on a plate coated with a stationary phase. nih.gov Primarily used to monitor the progress of a reaction and the effectiveness of a purification process. nih.gov

Computational Chemistry and in Silico Investigations of Pyrazolo 1,5 a Pyridine 3 Sulfonamide Derivatives

Molecular Modeling and Simulation Approaches in Drug Discovery

Structure-Based Computational Drug Design (SBCDD) Methodologies

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For pyrazolo[1,5-a]pyridine-3-sulfonamide derivatives, docking simulations have been instrumental in predicting their binding affinities and interaction patterns with various biological targets.

For instance, in a study of pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govmdpi.comtriazine sulfonamides, docking studies identified AKT2 kinase as a primary target. The simulations showed high binding affinity, with calculated binding energy scores for some derivatives being as favorable as -96.359. mdpi.com This highlights the ability of the pyrazole-based scaffold coupled with a sulfonamide moiety to effectively interact with kinase active sites.

The predictive power of molecular docking is often validated by comparing the calculated binding poses and energies with experimental data, such as IC50 or Ki values. A good correlation between in silico predictions and in vitro activity lends confidence to the docking protocol and allows for its use in guiding the design of new, more potent analogs.

Table 1: Representative Molecular Docking Results for Pyrazole Sulfonamide Analogs Against Various Targets

Compound Class Target Protein Key Interacting Residues Predicted Binding Energy (kcal/mol)
Pyrazolo[4,3-c]pyridine Sulfonamides Carbonic Anhydrase II His94, His96, His119, Thr199 Not explicitly stated, but strong interaction with Zn(II) is noted nih.gov
Pyrazolo[4,3-e]...triazine Sulfonamides AKT2 Kinase Not explicitly detailed -52.722 to -96.359 mdpi.com
Pyrazolo[4,3-e]...triazine Sulfonamides BTK Kinase Not explicitly detailed -48.185 mdpi.com
nih.govnih.govmdpi.comTriazolo[4,3-a]Pyridine Sulfonamides Falcipain-2 Cys42, Gly83, Ala175 -15.6 to -15.9 nih.gov

Note: Data is for structurally related pyrazole sulfonamide derivatives, illustrating the application of the technique.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the conformational stability of the complex over time. MD simulations are crucial for validating the binding poses predicted by docking and for understanding the flexibility of both the ligand and the protein upon binding.

For pyrazole-carboxamides bearing a sulfonamide moiety, 50 ns MD simulations were used to analyze the stability of the docking results with carbonic anhydrase receptors. nih.gov Such simulations can reveal important information about the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, throughout the simulation period. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are often monitored to assess the stability of the complex. A stable RMSD profile over time suggests a stable binding mode.

Virtual Screening Strategies for this compound Libraries

Virtual screening (VS) is a computational methodology used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. For this compound libraries, VS can be employed to prioritize a manageable number of compounds for synthesis and experimental testing.

A typical VS workflow for these libraries might involve a multi-step process. Initially, a large virtual library of this compound derivatives with diverse substituents can be generated. These compounds are then filtered based on physicochemical properties, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, to ensure drug-likeness.

Following this, structure-based VS, primarily using molecular docking, is often employed. The library of compounds is docked into the active site of a target protein, and the compounds are ranked based on their predicted binding energies or docking scores. For example, in the development of novel antimalarial agents, a virtual library of nih.govnih.govmdpi.comtriazolo[4,3-a]pyridines bearing a sulfonamide fragment was investigated using both virtual screening and molecular docking against the falcipain-2 enzyme. nih.gov This approach led to the identification of 25 hits that were then synthesized and evaluated in vitro. nih.gov

Pharmacophore-based screening is another valuable VS strategy. A pharmacophore model represents the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for binding to a specific target. This model can be generated from a known active ligand or from the receptor active site itself. The this compound library can then be screened to identify molecules that match the pharmacophore model.

In Silico Prediction of Biological Potential and Mode of Action for this compound Analogs

In silico methods are extensively used to predict the biological potential and elucidate the mode of action of this compound analogs. These predictions can guide the selection of compounds for further experimental investigation.

Target Identification and Prioritization

A significant challenge in the early stages of drug discovery is the identification of the biological targets through which a compound exerts its effects. For novel chemical scaffolds like pyrazolo[1,5-a]pyridine-3-sulfonamides, computational target identification, or "target fishing," can be a valuable tool.

One common approach is reverse docking, where a single ligand is docked against a large collection of protein structures to identify potential binding partners. The proteins are then ranked based on the predicted binding affinity, and the top-ranking hits are considered potential targets.

Pharmacophore mapping is another technique that has been used to predict potential targets for related scaffolds. For instance, pharmacophore mapping of pyrazolo[1,5-a]quinazoline derivatives predicted that they may be ligands for several mitogen-activated protein kinases (MAPKs), including ERK2, p38α, and JNK3. mdpi.com This prediction was subsequently supported by molecular modeling and in vitro binding assays. mdpi.com

Furthermore, analysis of the existing literature and databases for structurally similar compounds can provide clues about the likely biological targets. The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, for example, is known to be a prominent framework for inhibitors of various protein kinases, such as Tropomyosin Receptor Kinase (Trk), p38 kinase, and PI3K. nih.govnih.govnih.govacs.org This existing knowledge can be used to prioritize these kinases as potential targets for novel this compound derivatives.

Prediction of Interaction Mechanisms with Biological Receptors (e.g., hydrogen bonding, hydrophobic interactions)

Understanding the specific molecular interactions between a ligand and its receptor is crucial for structure-based drug design. In silico methods, particularly molecular docking and MD simulations, are adept at predicting these interaction mechanisms.

For this compound analogs, the sulfonamide group is a key functional moiety that is often predicted to form critical interactions. As seen in studies of related sulfonamides, the oxygen atoms of the sulfonamide group frequently act as hydrogen bond acceptors, while the NH group can act as a hydrogen bond donor. nih.gov In the context of metalloenzymes like carbonic anhydrases, the sulfonamide group is well-known to coordinate with the active site metal ion. mdpi.com

The pyrazolo[1,5-a]pyridine (B1195680) core itself provides a rigid scaffold that can participate in various non-covalent interactions. Analysis of pyrazolopyrimidine derivatives in the Protein Data Bank has shown that aromatic π-π stacking interactions are present in approximately 91% of the structures, and hydrogen bonds or other polar contacts are found in about 73%. nih.gov The fused ring system can form favorable π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in the receptor's binding pocket. The nitrogen atoms within the heterocyclic core can also act as hydrogen bond acceptors.

Table 2: Predicted Interaction Patterns for Pyrazole Sulfonamide Scaffolds with Biological Receptors

Scaffold/Moiety Interaction Type Interacting Amino Acid Residues (Examples)
Sulfonamide Group Hydrogen Bonding Gln, Cys, Gly, Ala nih.gov
Metal Chelation His (in metalloenzymes) nih.gov
Pyrazolo[1,5-a]pyridine Core π-π Stacking Phe, Tyr, Trp nih.gov
Hydrogen Bonding Glu, Gln (via nitrogen atoms) mdpi.com
Hydrophobic Interactions Ile, Leu, Val

Note: This table synthesizes information from studies on related pyrazole sulfonamide compounds to predict likely interaction patterns.

Data Mining and Cheminformatics for this compound Datasets

Data mining and cheminformatics are essential for extracting meaningful knowledge from large datasets of chemical structures and biological activities. For this compound datasets, these tools can be used to build structure-activity relationship (SAR) models, predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and guide the design of new compounds with improved properties.

SAR studies are fundamental to medicinal chemistry, and cheminformatics tools can help to quantify these relationships. By analyzing a dataset of this compound analogs with their corresponding biological activities, it is possible to identify the structural features that are crucial for potency and selectivity. For instance, SAR studies on pyrazolo[1,5-a]pyrimidine derivatives as Trk inhibitors have highlighted the importance of the pyrazolo[1,5-a]pyrimidine moiety for hinge interactions with the Met592 residue in the kinase active site. nih.gov

In silico prediction of ADMET properties is another critical application of cheminformatics. For a series of pyrazolo[1,5-a]pyrimidines, in silico tools were used to predict physicochemical properties, pharmacokinetics, and toxicity. nih.gov These predictions confirmed that most of the compounds were within the range set by Lipinski's rule of five, showed good gastrointestinal absorption, and had a low predicted risk of carcinogenicity. nih.gov Such analyses are invaluable for identifying potential liabilities early in the drug discovery process and for prioritizing compounds with favorable drug-like properties.

Quantitative Structure-Activity Relationship (QSAR) models can also be developed for this compound datasets. These models use statistical methods to correlate the chemical structures of compounds with their biological activities. Once a reliable QSAR model is built, it can be used to predict the activity of virtual or newly synthesized compounds, thereby accelerating the optimization process.

Structure Activity Relationship Sar Studies of Pyrazolo 1,5 a Pyridine 3 Sulfonamide Derivatives

Rational Design Principles for SAR Exploration

The rational design of Pyrazolo[1,5-a]pyridine-3-sulfonamide analogs is often guided by established medicinal chemistry strategies, including scaffold hopping and structure-based design. Scaffold hopping, for instance, has been employed to design novel antitubercular agents by replacing the core of a known active compound with the pyrazolo[1,5-a]pyridine (B1195680) moiety, which shares a highly similar three-dimensional conformation and electronic properties. nih.gov This approach led to the initial design of a series of pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) derivatives, which serves as a foundation for designing related sulfonamides. nih.gov

Structure-based drug discovery is another key principle, utilizing computational screening against protein targets to identify initial hits. acs.org For related heterocyclic systems, pharmacophore models have been created that mimic the native binding of ligands to their target proteins. acs.org These models typically define essential elements such as hydrophobic aromatic rings and hydrogen bonding sites. acs.orgnih.gov By understanding the target's binding site, modifications can be rationally designed to enhance affinity and selectivity. For example, in designing inhibitors for phosphoinositide 3-kinases (PI3K), the pyrazolo[1,5-a]pyrimidine (B1248293) core was chosen to interact with key residues in the enzyme's active site, with further modifications guided by the need to occupy specific affinity pockets and interact with features like the tryptophan shelf (Trp-760) to improve isoform selectivity. mdpi.com

Impact of Substituent Variation on Biological Activity of this compound Analogs

The biological activity of this compound derivatives is highly sensitive to the nature and position of substituents on the core scaffold, the sulfonamide group, and any linking moieties.

Systematic modification of the pyrazolo[1,5-a]pyridine ring is a critical aspect of SAR studies. Research on related pyrazolo[1,5-a]pyridine-3-carboxamides against Mycobacterium tuberculosis (Mtb) has provided valuable insights. nih.govnih.gov Altering the position of a methyl group on the pyridine ring revealed that the 5-position is optimal for substitution. nih.gov When the methyl group was moved to the 4-, 6-, or 7-position, the resulting compounds were significantly less potent. nih.gov Further studies showed that the 5-methyl group could be replaced by a methoxyl, ethyl, or chloro group without a significant loss of potency. nih.gov This suggests that the 5-position is a key site for modification to fine-tune the molecule's properties. nih.govnih.gov

Table 1: Effect of Substituent Position on the Pyridine Ring of Pyrazolo[1,5-a]pyridine Analogs on Antitubercular Activity.
Compound SeriesSubstituent (R1)Position on Pyridine RingRelative Potency against Mtb H37Rv
5g-CH₃5Optimal
5h-CH₃42- to 149-fold less potent
5i-CH₃62- to 149-fold less potent
5j-CH₃72- to 149-fold less potent
5k-OCH₃5Potency maintained
5p-Cl5Potency maintained

Data synthesized from research on pyrazolo[1,5-a]pyridine-3-carboxamide derivatives nih.gov.

The sulfonamide group is a critical functional group in many biologically active molecules, often acting as a zinc-binding group in metalloenzymes like carbonic anhydrases. mdpi.com The general SAR of sulfonamides indicates that a free amino group (-NH₂) attached to the benzene ring is often essential for activity. slideshare.net The amino and sulfonyl groups should ideally be in a 1,4 (para) position for optimal activity. slideshare.net

In the context of pyrazolo[1,5-a]pyridine-based PI3 kinase inhibitors, SAR studies on the related benzenesulfonohydrazide moiety showed that substitutions on the hydrazone nitrogen generally led to a loss of p110α selectivity, with the exception of an N-hydroxyethyl analogue. nih.gov Furthermore, replacement of the sulfonyl group also resulted in a loss of selectivity. nih.gov Limited substitutions were tolerated on the phenyl ring of the benzenesulfonohydrazide, with a 2,5-substitution pattern being important for PI3 kinase activity. nih.gov

Table 2: Impact of Modifications on the Benzenesulfonohydrazide Moiety of Pyrazolo[1,5-a]pyridine Analogs.
ModificationEffect on PI3 Kinase Activity/Selectivity
Substitution on hydrazone nitrogen (general)Loss of p110α selectivity
N-hydroxyethyl substitutionp110α selectivity maintained
Replacement of the sulfonyl groupLoss of p110α selectivity
Substitutions on the phenyl ringLimited tolerance; 2,5-substitution pattern important for activity

Data based on SAR studies of pyrazolo[1,5-a]pyridine PI3 kinase inhibitors nih.gov.

Linkers and bridging groups that connect the this compound core to other chemical moieties can significantly modulate biological activity. In a series of novel pyrazolo[1,5-a]pyridines developed as PI3K inhibitors, the central linker portion of the molecule was varied while keeping the core scaffold and the arylsulfonyl group constant. rsc.org This variation led to compounds with diverse isoform selectivity, ranging from pan-PI3K to selective inhibitors for specific isoforms like p110α or p110δ. rsc.org

In studies of related pyrazolo[4,3-c]pyridine sulfonamides as carbonic anhydrase inhibitors, the nature of the linker between the heterocyclic core and a benzenesulfonamide moiety was found to be crucial. mdpi.com An N-methylpropionamide linker was favorable for activity against the hCA I isoform, whereas a direct connection decreased activity, and a simple ethylene (CH₂-CH₂) linker was detrimental. mdpi.com

Table 3: Effect of Linker Variation on the Activity of Pyrazolopyridine Sulfonamide Analogs against hCA I.
Linker TypeEffect on hCA I Inhibitory Activity
N-methylpropionamideFavorable
Direct connectionDecreased activity
Ethylene (~CH₂-CH₂~)Detrimental

Data from studies on pyrazolo[4,3-c]pyridine sulfonamides mdpi.com.

Identification of Key Pharmacophoric Features Governing this compound Activity

Pharmacophore modeling helps to identify the essential structural features required for a molecule's biological activity. For pyrazolo[1,5-a]pyridine derivatives and related structures, key pharmacophoric features often include a combination of hydrogen bond donors and acceptors, hydrophobic regions, and aromatic components capable of π-stacking interactions. acs.org

For antitubercular pyrazolo[1,5-a]pyridine-3-carboxamide hybrids, the pyrazolo[1,5-a]pyridine core serves as a crucial scaffold. nih.gov The design of dual CDK2/TRKA inhibitors based on a pyrazolo[1,5-a]pyrimidine scaffold highlighted the importance of the core in facilitating hydrogen bonding with key leucine and methionine residues in the respective kinase binding sites. nih.gov In the case of pyrazolo[4,3-c]pyridine inhibitors of the PEX14–PEX5 protein–protein interaction, a pharmacophore model was created that included two hydrophobic, aromatic rings to address specific tryptophan and phenylalanine pockets, and a third connecting aromatic ring for additional π-stacking. acs.org For sulfonamide-based inhibitors, the sulfonamide group itself is a key pharmacophoric feature, particularly its ability to bind to zinc ions in the active sites of metalloenzymes. mdpi.com

Elucidation of Structure-Biological Activity Relationships through Integrated Computational and Experimental Data Analysis

The integration of computational modeling with experimental synthesis and biological testing provides a powerful approach to understanding and refining SAR. Structure-guided computational screening can identify initial hits from large compound libraries, which are then synthesized and tested experimentally. acs.org

Molecular docking studies are frequently used to rationalize experimental binding data and to predict the binding modes of newly designed analogs. mdpi.comunits.it For example, docking studies on pyrazolo[4,3-c]pyridine sulfonamides within the active site of human carbonic anhydrase (hCA) isoforms helped to explain their inhibitory activity. mdpi.com These studies showed that the sulfonamide nitrogen chelates the active site zinc (II) ion and forms hydrogen bonds with key residues like Thr199. mdpi.com

This iterative cycle of computational design, chemical synthesis, and biological evaluation allows for a deeper understanding of SAR. nih.gov For instance, after an initial hit was identified through screening, a comprehensive SAR study was developed through iterative cycles of designing, synthesizing, and biologically characterizing analogs, leading to the discovery of potent inhibitors. nih.gov This integrated approach not only helps in optimizing lead compounds but also provides valuable insights into the molecular interactions governing the biological activity of the this compound scaffold. nih.govacs.orgnih.gov

Future Research Directions for Pyrazolo 1,5 a Pyridine 3 Sulfonamide

Exploration of New Synthetic Pathways and Methodologies for Diverse Analogs

The generation of a diverse library of Pyrazolo[1,5-a]pyridine-3-sulfonamide analogs is fundamental to exploring their structure-activity relationships (SAR) and identifying lead compounds. Future research will necessitate the development of innovative and efficient synthetic strategies.

Modern Synthetic Methodologies:

Multicomponent Reactions (MCRs): These reactions offer a powerful tool for the rapid, one-pot synthesis of complex molecules from simple starting materials, enhancing synthetic efficiency and atom economy. distantreader.orgnih.govresearchgate.netnih.gov The development of novel MCRs could provide direct access to highly functionalized pyrazolo[1,5-a]pyridine (B1195680) cores. distantreader.orgmdpi.com

Cross-Dehydrogenative Coupling (CDC): This strategy allows for the formation of C-C or C-N bonds by direct C-H bond activation, avoiding the need for pre-functionalized starting materials. acs.orgnih.gov An efficient method for creating uniquely substituted pyrazolo[1,5-a]pyridine derivatives involves acetic acid and molecular oxygen-promoted CDC reactions. acs.orgnih.gov

[3+2] Cycloaddition Reactions: The oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins presents a metal-free approach to functionalized pyrazolo[1,5-a]pyridines. organic-chemistry.orgresearchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields for the synthesis of pyrazolo[1,5-a]pyridine derivatives. nih.gov

A key synthetic challenge is the regioselective introduction of the sulfonamide group at the C3-position. Future work should focus on developing methods for direct C-H sulfonamidation or utilizing versatile building blocks where the sulfonamide moiety is pre-installed. The table below summarizes some modern synthetic approaches that could be adapted for the synthesis of diverse this compound analogs.

Synthetic StrategyDescriptionPotential Advantage for Analog Synthesis
Multicomponent Reactions (MCRs) One-pot reactions combining three or more reactants to form a complex product. distantreader.orgnih.govRapid generation of a large library of structurally diverse analogs. researchgate.netnih.gov
Cross-Dehydrogenative Coupling (CDC) Formation of bonds via the direct coupling of two C-H bonds. acs.orgnih.govAtom-economical and avoids pre-functionalization of starting materials.
[3+2] Cycloaddition A reaction between a 1,3-dipole and a dipolarophile to form a five-membered ring. organic-chemistry.orgresearchgate.netProvides a regioselective route to the pyrazolo[1,5-a]pyridine core.
Palladium-Catalyzed Cross-Coupling Versatile methods (e.g., Suzuki, Buchwald-Hartwig) for forming C-C and C-N bonds. nih.govEnables the introduction of a wide range of substituents on the heterocyclic core.

Advanced Computational Approaches for Predictive Modeling and Rational Design

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the rational design of molecules with desired properties. mdpi.com For this compound, these approaches can guide the synthesis of analogs with improved potency and selectivity.

Key Computational Techniques:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.govekb.eg It can be used to understand the binding mode of this compound analogs within the active site of a target enzyme, such as a protein kinase or carbonic anhydrase. ekb.egmdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity. nih.gov These models can be used to predict the activity of unsynthesized analogs and prioritize synthetic efforts.

Pharmacophore Modeling: This involves identifying the essential 3D arrangement of functional groups responsible for biological activity. The resulting model can be used to screen virtual libraries for new potential hits.

ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds, helping to identify candidates with favorable drug-like profiles early in the discovery process. nih.govnih.gov

Quantum Mechanical (QM) Calculations: QM methods can be used to calculate electronic properties, such as the molecular electrostatic potential, which can be optimized to improve hydrogen-bonding interactions and, consequently, potency. rsc.org

The table below outlines how different computational approaches can be applied to the research of this compound.

Computational ApproachApplication in ResearchExpected Outcome
Molecular Docking Predicting the binding mode and affinity of analogs to a biological target. nih.govekb.egacs.orgIdentification of key interactions and guidance for structural modifications to improve binding.
QSAR Developing models that relate structural features to biological activity. nih.govPrediction of the potency of virtual compounds and prioritization of synthetic targets.
ADMET Prediction In silico evaluation of pharmacokinetic and toxicity profiles. nih.govnih.govEarly identification of compounds with poor drug-like properties, reducing late-stage attrition.
QM Calculations Calculating electronic properties to understand and optimize ligand-target interactions. rsc.orgRational design of compounds with enhanced potency and selectivity.

Development of this compound Analogs with Enhanced Biological Specificity

A major goal in drug development is to design molecules that interact specifically with their intended biological target to maximize efficacy and minimize off-target effects. For this compound, this involves a detailed exploration of its structure-activity relationship (SAR).

The development of selective inhibitors often relies on exploiting subtle differences in the active sites of related proteins. For example, if the target is a specific protein kinase, analogs can be designed to form interactions with unique residues in the kinase's ATP-binding pocket that are not present in other kinases. mdpi.comresearchgate.netosti.gov The insights gained from SAR studies on related pyrazolo[1,5-a]pyrimidine (B1248293) and sulfonamide compounds can provide a valuable starting point for the rational design of more specific this compound analogs. mdpi.comresearchgate.netrsc.org

Integration of Multidisciplinary Approaches in this compound Research

The successful development of new therapeutic agents from the this compound scaffold will require a collaborative, multidisciplinary approach. mdpi.com This involves the seamless integration of expertise from various scientific fields.

Medicinal and Synthetic Chemistry: Chemists will be responsible for the design and synthesis of novel analogs, drawing inspiration from computational modeling and biological data. mdpi.comrsc.org

Computational Science: Computational chemists will use advanced modeling techniques to guide the design process, predict compound properties, and provide insights into molecular interactions. mdpi.com

Pharmacology and Biology: Biologists will perform in vitro and in vivo testing to evaluate the biological activity, specificity, and pharmacokinetic properties of the synthesized compounds.

Structural Biology: Techniques like X-ray crystallography can provide atomic-level details of how these compounds bind to their targets, offering invaluable information for structure-based drug design. nih.gov

By fostering collaboration between these disciplines, research on this compound can progress more efficiently from initial hit identification to the development of optimized lead compounds with therapeutic potential. rroij.com This integrated strategy accelerates the drug discovery process and increases the likelihood of translating basic research findings into clinical applications. nih.gov

Q & A

Q. What are the common synthetic strategies for preparing pyrazolo[1,5-a]pyridine-3-sulfonamide derivatives?

this compound derivatives are typically synthesized via condensation of 3-aminopyrazole precursors with sulfonamide-containing electrophiles. Key methods include:

  • Multi-component reactions (MCRs): Reacting aminopyrazoles with β-ketoesters or enaminones in polar solvents (e.g., ethanol/DMF) under reflux conditions .
  • Ultrasonic irradiation: A green chemistry approach using aqueous ethanol and mild acid catalysts to accelerate cyclization, reducing reaction time from hours to minutes . Structural confirmation is achieved via FT-IR, 1H^1 \text{H}-/13C^{13}\text{C}-NMR, and HRMS, with yields ranging from 60–85% depending on substituents .

Q. How are this compound derivatives characterized structurally?

Advanced spectroscopic and crystallographic techniques are employed:

  • X-ray crystallography: Resolves regioselectivity and confirms bond angles/space groups (e.g., monoclinic P21/cP2_1/c with lattice parameters a=7.468A˚,b=27.908A˚a = 7.468 \, \text{Å}, b = 27.908 \, \text{Å}) .
  • NMR spectroscopy: Distinguishes between C3 and C7 substituents; 1H^1 \text{H}-NMR chemical shifts for sulfonamide protons typically appear at δ 8.2–8.5 ppm .
  • Elemental analysis: Validates purity (e.g., C, H, N within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can regioselective functionalization at the C3 position be achieved?

C3-selective halogenation is critical for modulating bioactivity. A recent method uses hypervalent iodine(III) reagents (e.g., PIDA) with potassium halides in water at ambient temperatures:

  • Mechanism: Electrophilic substitution facilitated by iodine’s oxidative properties, yielding 3-chloro/bromo derivatives in 75–92% efficiency .
  • Applications: Halogenated analogs show enhanced kinase inhibition (e.g., B-Raf IC50_{50} < 50 nM) .

Q. What strategies resolve contradictions in reported biological activities of pyrazolo[1,5-a]pyridine-3-sulfonamides?

Discrepancies in antimicrobial or antitumor efficacy often arise from:

  • Substituent effects: Electron-withdrawing groups (e.g., -CF3_3) at C7 improve antimicrobial activity (MIC = 2–4 µg/mL against S. aureus), while bulky aryl groups enhance anticancer potency (IC50_{50} = 0.8–1.2 µM in MCF-7 cells) .
  • Assay variability: Standardize protocols using CLSI guidelines for antimicrobial testing and MTT assays for cytotoxicity .

Q. How do computational methods aid in designing this compound-based therapeutics?

  • Molecular docking: Predicts binding affinities to targets like Pim-1 kinase (docking scores < −9.0 kcal/mol correlate with experimental IC50_{50} values) .
  • QSAR models: Identify critical descriptors (e.g., LogP, polar surface area) for optimizing blood-brain barrier penetration in CNS agents .

Methodological Considerations

Q. What are the best practices for evaluating in vivo efficacy of this compound derivatives?

  • Animal models: Use carrageenan-induced paw edema (anti-inflammatory) or xenograft tumors (anticancer) with dose ranges of 10–50 mg/kg .
  • Pharmacokinetics: Monitor plasma half-life (t1/2_{1/2} ≈ 2–4 hours) and bioavailability (>50% via oral administration) using LC-MS/MS .

Q. How to address solubility challenges in this compound formulations?

  • Prodrug approaches: Introduce phosphate esters at C7, improving aqueous solubility from <0.1 mg/mL to >5 mg/mL .
  • Nanoencapsulation: Use PLGA nanoparticles (size = 150–200 nm) to enhance tumor targeting and reduce off-target toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.